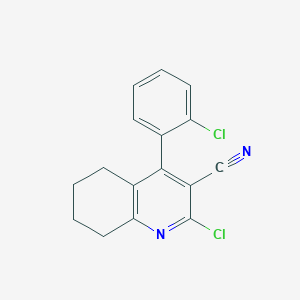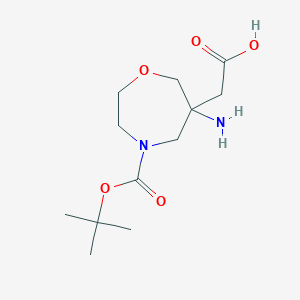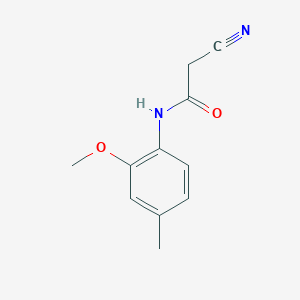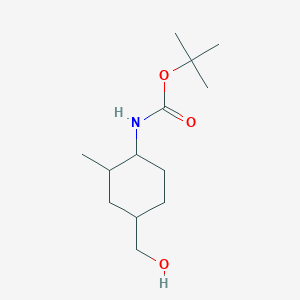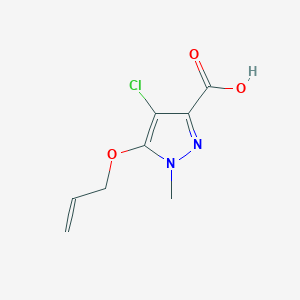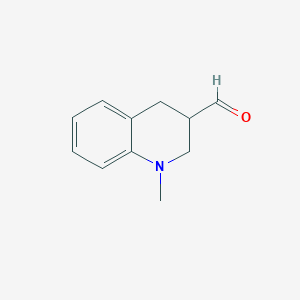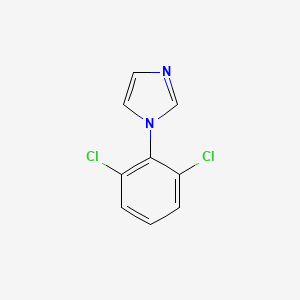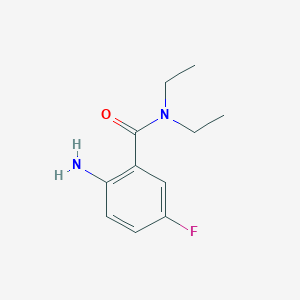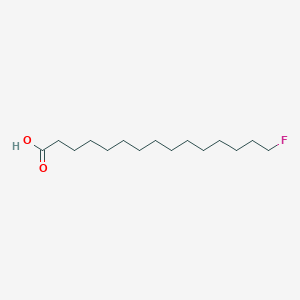
15-Fluoropentadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Fluoropentadecanoic acid typically involves the fluorination of pentadecanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of continuous flow reactors. These methods offer better control over reaction parameters and can produce the compound in larger quantities with higher purity.
Chemical Reactions Analysis
Types of Reactions: 15-Fluoropentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: Formation of 15-fluoropentadecanone or 15-fluoropentadecanal.
Reduction: Formation of 15-fluoropentadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
15-Fluoropentadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its effects on cellular processes and potential as a metabolic tracer.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and certain types of cancer.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 15-Fluoropentadecanoic acid involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. Key pathways affected include the AMPK and mTOR pathways, which are involved in cellular metabolism and growth.
Comparison with Similar Compounds
15-Fluoropentadecanoic acid can be compared with other fluorinated fatty acids and non-fluorinated analogs:
Similar Compounds: Pentadecanoic acid, 15-chloropentadecanoic acid, and 15-bromopentadecanoic acid.
Uniqueness: The presence of the fluorine atom at the 15th position imparts unique properties such as increased metabolic stability and altered interaction with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C15H29FO2 |
|---|---|
Molecular Weight |
260.39 g/mol |
IUPAC Name |
15-fluoropentadecanoic acid |
InChI |
InChI=1S/C15H29FO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) |
InChI Key |
YXEJCAUTSMGZEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCF)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


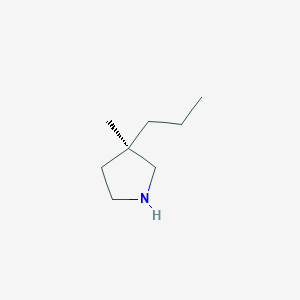
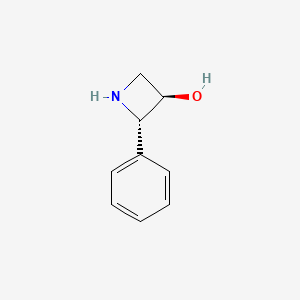
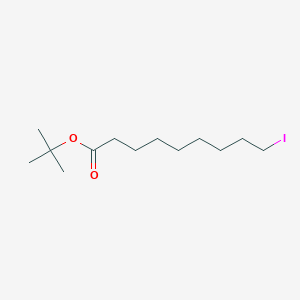
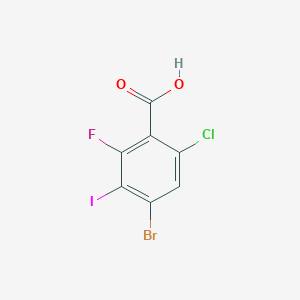
![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
